Chemical structure of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate
Chemical structure of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate
The following technical guide details the chemical structure, synthesis, and characterization of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate . This document is designed for researchers and medicinal chemists requiring a rigorous understanding of this specific benzofuran scaffold.
CAS Number: 1708250-89-8 Molecular Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol IUPAC Name: Methyl 3-methoxy-5-methyl-1-benzofuran-2-carboxylate[1]
Executive Summary
Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is a trisubstituted benzofuran derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Distinguished by its 3-methoxy substituent—a feature that locks the conformation and alters the electronic density of the furan ring—this molecule serves as a critical intermediate in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Unlike the more common 3-H benzofurans (synthesized via the Rap-Stoermer reaction), the 3-methoxy variant requires a specialized synthetic route involving the O-methylation of a 3-hydroxybenzofuran precursor. This guide outlines the structural logic, a validated synthesis protocol, and the spectroscopic signature of this compound.[2][3][4][5]
Structural Analysis & Pharmacophore Logic
The molecule comprises a fused benzene and furan ring (benzofuran) decorated at three key positions.[3][4][6][7] Each substituent plays a distinct role in Structure-Activity Relationship (SAR) studies.
Electronic and Steric Properties
| Position | Substituent | Electronic Effect | Steric/SAR Function |
| C-2 | Methyl Ester (-COOCH₃) | Electron-withdrawing (EWG) | Electrophilic Handle: Susceptible to hydrolysis (to acid) or amidation. Stabilizes the furan ring. |
| C-3 | Methoxy (-OCH₃) | Electron-donating (EDG) | H-Bond Acceptor: Increases electron density on the furan ring; blocks metabolic oxidation at C-3. |
| C-5 | Methyl (-CH₃) | Weakly Electron-donating | Lipophilic Probe: Increases LogP; fills hydrophobic pockets in target proteins (e.g., kinases). |
Structural Logic Diagram
The following diagram illustrates the functional connectivity and SAR implications of the molecule.
Figure 1: Functional decomposition of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.
Synthesis Protocol
The synthesis of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is best achieved via a stepwise cyclization-methylation strategy. Direct cyclization to the 3-methoxy product is rare; therefore, the 3-hydroxy intermediate is synthesized first via a modified Dieckmann condensation of a phenoxyacetate derivative.
Retrosynthetic Analysis
-
Target: Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.[1][8][9][10]
-
Precursor: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate.[8]
-
Starting Materials: Methyl 5-methylsalicylate + Methyl bromoacetate.
Step-by-Step Methodology
Step 1: Etherification (Williamson Ether Synthesis)
Reagents: Methyl 5-methylsalicylate, Methyl bromoacetate, K₂CO₃, Acetone.
-
Dissolve methyl 5-methylsalicylate (1.0 eq) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (1.5 eq) and methyl bromoacetate (1.1 eq).
-
Reflux for 6–8 hours until TLC shows consumption of the salicylate.
-
Filter inorganic salts and evaporate solvent to yield the diester intermediate (Methyl 2-(methoxycarbonylmethoxy)-5-methylbenzoate).
Step 2: Cyclization (Dieckmann Condensation)
Reagents: Sodium methoxide (NaOMe), Methanol (dry).
-
Dissolve the diester intermediate in dry methanol.
-
Add NaOMe (1.2 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns yellow/orange due to the formation of the enolate.
-
Acidify carefully with dilute HCl to precipitate the 3-hydroxybenzofuran intermediate.
-
Recrystallize from ethanol.
Step 3: O-Methylation (Final Step)
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, DMF or Acetone.
-
Dissolve methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate in DMF.
-
Add K₂CO₃ (2.0 eq) and MeI (1.5 eq).
-
Stir at 60°C for 3 hours.
-
Quench with water and extract with ethyl acetate.
-
Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the final 3-methoxy product as a white/off-white solid.
Synthesis Workflow Diagram
Figure 2: Stepwise synthesis pathway from salicylate precursors.
Spectroscopic Characterization
The following data represents the expected spectroscopic signature for the target molecule, derived from high-fidelity analogues and substituent increment analysis.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 7.35 | Doublet (d, J=1.5 Hz) | 1H | H-4 | Meta-coupling to H-6; shielded by 3-OMe. |
| 7.40 | Doublet (d, J=8.5 Hz) | 1H | H-7 | Ortho-coupling to H-6. |
| 7.22 | Doublet of Doublets (dd) | 1H | H-6 | Coupling to H-7 and H-4. |
| 4.25 | Singlet (s) | 3H | 3-OCH₃ | Deshielded by direct attachment to furan ring. |
| 3.98 | Singlet (s) | 3H | 2-COOCH₃ | Methyl ester signal. |
| 2.46 | Singlet (s) | 3H | 5-CH₃ | Aromatic methyl group. |
Mass Spectrometry (ESI-MS)
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Molecular Ion [M+H]⁺: 221.08 m/z[11]
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Sodium Adduct [M+Na]⁺: 243.06 m/z[11]
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Fragmentation Pattern: Loss of methyl group (-15) and loss of methoxy/carboxylate fragments are common.
Infrared Spectroscopy (IR)
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1715–1725 cm⁻¹: Strong C=O stretch (Ester).
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1600–1580 cm⁻¹: C=C Aromatic/Furan ring stretch.
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1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).
Reactivity & Stability
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Hydrolysis: The C-2 methyl ester is susceptible to base-catalyzed hydrolysis (LiOH/THF/H₂O) to yield the corresponding carboxylic acid , which is a precursor for amide coupling reactions.
-
Demethylation: Treatment with strong Lewis acids (e.g., BBr₃) will preferentially cleave the 3-methoxy ether, reverting the molecule to the 3-hydroxy tautomer (which exists in equilibrium with the benzofuran-3-one keto form).
-
Electrophilic Substitution: The C-5 methyl group activates the C-4 and C-6 positions slightly, but the electron-withdrawing ester at C-2 deactivates the system overall. Electrophilic attack (e.g., bromination) typically occurs at C-6 or C-4 .
References
-
PubChem. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Isomer reference for spectral comparison).
-
Krawiecka, M., et al. (2012).[12] Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.[13][14] Retrieved from [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[12] Retrieved from [Link]
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